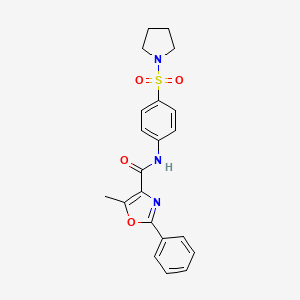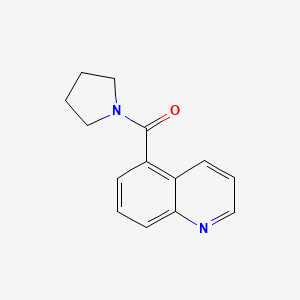
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide, also known as MPYSA, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. MPYSA has shown promising results in various studies and is considered to be a valuable tool in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the inhibition of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been shown to exhibit anti-proliferative effects on various cancer cell lines, indicating its potential use as an anti-cancer agent. It has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in lab experiments is its high yield and purity, which makes it easier to obtain reliable results. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in scientific research. One potential direction is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide. Another potential direction is the investigation of the anti-inflammatory effects of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in vivo, which could lead to the development of novel anti-inflammatory drugs. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in combination therapy for cancer treatment could also be explored in future studies.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is a novel small molecule that has shown promising results in various scientific studies. Its potential use as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry make it a valuable asset in scientific research. Further studies are needed to fully explore the potential of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in various applications.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-amino-4-methylpyrimidine in the presence of a base. The resulting product is then treated with N-(2-methoxyethyl)acetamide to obtain N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been extensively studied for its potential use as a research tool in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-5-12(19-2)11(8-10)17-13(18)9-20-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPYDPAJAIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)



![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)

